SodiumPerfluorodecanoate

Übersicht

Beschreibung

Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant known for its unique hydrophobicity and oleophobicity, making it resistant to heat, oil, stains, grease, and water. This compound has been used in various consumer products and industrial applications due to these properties.

Vorbereitungsmethoden

The synthesis of Sodium Perfluorodecanoate typically involves electrochemical fluorination (ECF). This process occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods also utilize similar electrochemical processes to produce Sodium Perfluorodecanoate on a larger scale.

Analyse Chemischer Reaktionen

Sodium Perfluorodecanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sodium Perfluorodecanoate can lead to the formation of perfluorinated carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Biological Research

Sodium Perfluorodecanoate has been instrumental in studying the environmental impact of perfluorinated compounds:

- Mass Flow Studies : Research has shown that PFDA persists through municipal wastewater treatment processes, highlighting its environmental stability and potential bioaccumulation in aquatic ecosystems.

- Cellular Impact : Studies indicate that PFDA influences immune responses and alters biochemical pathways by activating receptors such as PPARα, which regulates lipid metabolism.

Medical Applications

In the medical field, Sodium Perfluorodecanoate's properties are leveraged for several innovative uses:

- Drug Delivery Systems : Its unique surfactant properties make it suitable for developing drug delivery systems that enhance the solubility and stability of pharmaceutical compounds.

- Medical Equipment Coatings : PFDA is utilized in coatings for medical devices due to its resistance to biological fluids and contamination.

Industrial Applications

Sodium Perfluorodecanoate finds extensive use across various industries:

- Food Packaging : It is incorporated into food packaging materials to impart oil and moisture resistance, thereby extending shelf life and maintaining food quality.

- Textiles and Leather : The compound is used to treat textiles and leather products to provide stain resistance and durability against environmental factors.

- Coatings and Sealants : PFDA is employed in industrial coatings and sealants where water and oil repellency are crucial for performance.

Case Study 1: Environmental Impact Assessment

A study conducted on the persistence of PFAS in wastewater treatment facilities demonstrated that Sodium Perfluorodecanoate remains detectable in effluents post-treatment. This finding underscores the need for improved wastewater management strategies to mitigate PFDA's environmental risks.

Case Study 2: Drug Delivery Innovations

Research published in a peer-reviewed journal highlighted the successful application of Sodium Perfluorodecanoate in enhancing the bioavailability of poorly soluble drugs. The study illustrated how PFDA-based formulations improved therapeutic efficacy while reducing side effects.

Wirkmechanismus

Sodium Perfluorodecanoate exerts its effects through its interaction with various molecular targets and pathways. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . Additionally, it activates the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . These interactions can lead to various biological effects, including lipid peroxidation and oxidative injury of erythrocytes.

Vergleich Mit ähnlichen Verbindungen

Sodium Perfluorodecanoate is part of the broader group of perfluoroalkyl substances (PFAS), which includes other perfluoroalkyl acids (PFAAs) such as:

- Perfluorooctanoic acid (PFOA)

- Perfluorononanoic acid (PFNA)

- Perfluorodecanoic acid (PFDA)

Compared to these similar compounds, Sodium Perfluorodecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its resistance to heat, oil, stains, grease, and water makes it particularly valuable in various industrial applications .

Biologische Aktivität

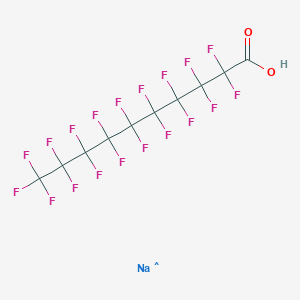

Sodium perfluorodecanoate is a sodium salt of perfluorodecanoic acid, characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts hydrophobic and lipophobic properties, making SPFD resistant to degradation and highly persistent in the environment.

| Property | Value |

|---|---|

| Molecular Formula | C10HPerF19O2Na |

| Molecular Weight | Approx. 500 g/mol |

| Solubility | Low solubility in water |

| pH | Neutral |

Toxicological Studies

Research indicates that SPFD exhibits varying degrees of toxicity depending on the exposure route and concentration. Studies have shown that SPFD can affect liver function, induce oxidative stress, and disrupt endocrine systems in animal models.

- Liver Toxicity : In rodent studies, high doses of SPFD resulted in elevated liver enzymes, indicating hepatotoxicity. Histopathological examinations revealed fatty liver changes and inflammation.

- Endocrine Disruption : Exposure to SPFD has been linked to alterations in hormone levels, affecting reproductive health in both male and female subjects.

Case Study 1: Aquatic Toxicity

A study assessed the impact of SPFD on aquatic organisms, particularly fish and invertebrates. Results indicated significant mortality rates at concentrations above 10 mg/L, highlighting the compound's potential ecological risk.

Case Study 2: Human Health Risk Assessment

A comprehensive risk assessment conducted on occupational exposure to SPFD among firefighters revealed potential health risks associated with inhalation and dermal contact. The study emphasized the need for protective measures when handling materials containing SPFD.

Table 2: Summary of Toxicological Findings

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Rodent Toxicity Study | Rats | Liver damage, elevated enzymes |

| Aquatic Toxicity Study | Fish | High mortality at >10 mg/L |

| Human Health Assessment | Firefighters | Potential risks from inhalation/dermal contact |

The biological activity of SPFD is primarily attributed to its ability to interact with cellular membranes and proteins. The hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, SPFD may induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.

Eigenschaften

InChI |

InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCFNKLDHKVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3830-45-3 | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.